![molecular formula C20H19ClN4O4S B604618 ethyl 2-(acetylamino)-7-chloro-6-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}-4,5-dihydro-1-benzothiophene-3-carboxylate CAS No. 307332-79-2](/img/structure/B604618.png)
ethyl 2-(acetylamino)-7-chloro-6-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}-4,5-dihydro-1-benzothiophene-3-carboxylate
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Overview
Description
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the benzothiophene group. The electron-withdrawing carboxylate ester and acetylamino groups could potentially influence the compound’s electronic structure .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the acetylamino group could potentially undergo reactions involving the nitrogen atom, and the carboxylate ester group could be involved in esterification or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxylate ester and acetylamino groups could influence the compound’s solubility in different solvents .properties
IUPAC Name |
ethyl 2-acetamido-7-chloro-6-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]-4,5-dihydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O4S/c1-3-29-20(28)15-14-5-4-13(16(21)17(14)30-19(15)24-11(2)26)10-23-25-18(27)12-6-8-22-9-7-12/h6-10H,3-5H2,1-2H3,(H,24,26)(H,25,27)/b23-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVFKDHJMAVFCF-AUEPDCJTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(=C2Cl)C=NNC(=O)C3=CC=NC=C3)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCC(=C2Cl)/C=N/NC(=O)C3=CC=NC=C3)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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